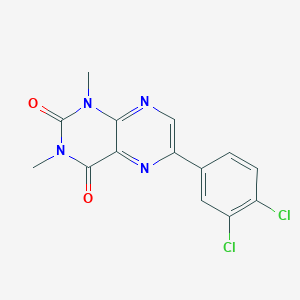![molecular formula C20H20Cl2N2OS B13996862 n,n-Bis(2-chloroethyl)-4-[2-(phenoxymethyl)-1,3-thiazol-4-yl]aniline CAS No. 33666-09-0](/img/structure/B13996862.png)
n,n-Bis(2-chloroethyl)-4-[2-(phenoxymethyl)-1,3-thiazol-4-yl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n,n-Bis(2-chloroethyl)-4-[2-(phenoxymethyl)-1,3-thiazol-4-yl]aniline: is a complex organic compound that features a combination of chloroethyl, phenoxymethyl, and thiazolyl groups attached to an aniline core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of n,n-Bis(2-chloroethyl)-4-[2-(phenoxymethyl)-1,3-thiazol-4-yl]aniline typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Attachment of the Phenoxymethyl Group: The phenoxymethyl group can be introduced via a nucleophilic substitution reaction, where a phenoxide ion reacts with a suitable halomethylthiazole derivative.
Formation of the Aniline Derivative: The aniline derivative is prepared by reacting the intermediate thiazole compound with aniline under appropriate conditions.
Introduction of the Chloroethyl Groups: The final step involves the alkylation of the aniline nitrogen with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro groups if present, converting them to amines.
Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Azides or thiols.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Potential use in the development of bioactive molecules for pharmaceutical research.
- Studied for its interactions with biological macromolecules.
Medicine:
- Investigated for its potential as an anticancer agent due to its ability to form DNA cross-links.
- Explored for its use in targeted drug delivery systems.
Industry:
- Utilized in the production of specialty polymers and materials.
- Employed in the synthesis of dyes and pigments.
作用機序
The compound exerts its effects primarily through the formation of covalent bonds with nucleophilic sites in biological molecules. The chloroethyl groups can form cross-links with DNA, leading to the inhibition of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy. The phenoxymethyl and thiazolyl groups may also contribute to the compound’s overall bioactivity by interacting with specific molecular targets and pathways.
類似化合物との比較
n,n-Bis(2-chloroethyl)aniline: Lacks the thiazole and phenoxymethyl groups, making it less complex and potentially less bioactive.
n,n-Bis(2-chloroethyl)-p-toluenesulfonamide: Contains a toluenesulfonamide group instead of the thiazole and phenoxymethyl groups, leading to different chemical properties and applications.
n,n-Bis(2-chloroethyl)-1,3,2-oxazaphosphinan-2-amine 2-oxide: Features an oxazaphosphinan ring, which imparts unique reactivity and biological activity.
Uniqueness: The presence of the thiazole and phenoxymethyl groups in n,n-Bis(2-chloroethyl)-4-[2-(phenoxymethyl)-1,3-thiazol-4-yl]aniline distinguishes it from other similar compounds. These groups enhance its potential for specific interactions with biological targets and contribute to its overall chemical versatility.
特性
CAS番号 |
33666-09-0 |
|---|---|
分子式 |
C20H20Cl2N2OS |
分子量 |
407.4 g/mol |
IUPAC名 |
N,N-bis(2-chloroethyl)-4-[2-(phenoxymethyl)-1,3-thiazol-4-yl]aniline |
InChI |
InChI=1S/C20H20Cl2N2OS/c21-10-12-24(13-11-22)17-8-6-16(7-9-17)19-15-26-20(23-19)14-25-18-4-2-1-3-5-18/h1-9,15H,10-14H2 |
InChIキー |
VDYMQBJZQMXSID-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OCC2=NC(=CS2)C3=CC=C(C=C3)N(CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


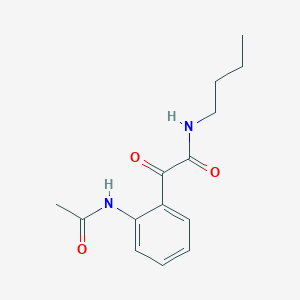
![3-[(3-Nitrophenyl)methoxy]aniline](/img/structure/B13996789.png)

![4-[(e)-(2,6-Diaminopyridin-3-yl)diazenyl]-n-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B13996809.png)
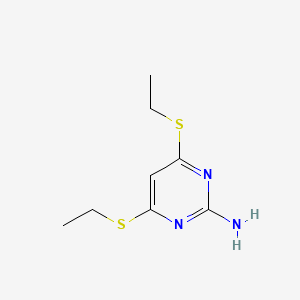
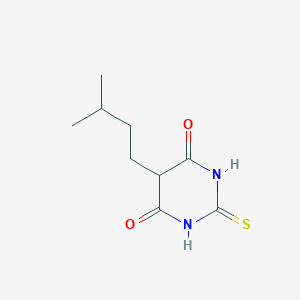
![N'-acetyl-N'-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]acetohydrazide](/img/structure/B13996818.png)
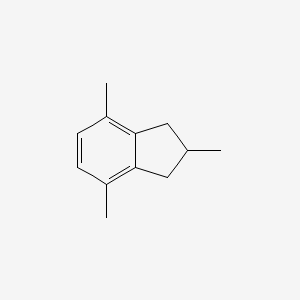

![Benzo[b]phenazine](/img/structure/B13996840.png)

![2-(Bromomethyl)-8-phenyl-2,3-dihydro-[1,3]oxazolo[3,2-c]pyrimidine-5,7-dione](/img/structure/B13996843.png)
![3-[[4-[4-[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]butyl]phenyl]carbamoyl]benzenesulfonyl fluoride; sulfuric acid](/img/structure/B13996846.png)
